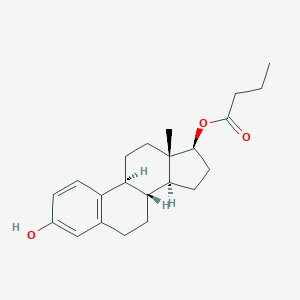

Estradiol 17-butyrate

Description

Contextualization of Estradiol (B170435) 17-Butyrate within the Estradiol Ester Landscape

Estradiol esters are a class of compounds derived from estradiol, created by attaching a carboxylic acid ester to one of its hydroxyl groups, most commonly at the C17β position. This chemical modification is a cornerstone of steroid pharmacology, designed to alter the parent hormone's properties. The primary purpose of esterification is to increase the lipophilicity (fat-solubility) of estradiol, which in turn slows its release from injection sites and protects it from rapid metabolism. nih.govtransfemscience.org This creates a depot effect, providing a more prolonged duration of action compared to the administration of estradiol itself. transfemscience.org

The landscape of estradiol esters is diverse, with the length of the attached ester chain being a key determinant of its pharmacokinetic profile. transfemscience.org Shorter esters, like estradiol acetate, are absorbed and hydrolyzed relatively quickly, while longer-chain esters, such as estradiol cypionate or enanthate, provide a much more extended duration of action. nih.govpfizer.com Estradiol 17-butyrate, with its four-carbon butyrate (B1204436) chain, is positioned as a relatively short-chain ester. This places it between the very short-acting esters and the long-acting formulations like estradiol valerate (B167501) (five carbons) and estradiol cypionate (eight carbons). nih.gov

These esters are considered prodrugs because they have very low affinity for estrogen receptors themselves and must be cleaved by esterase enzymes in the body to release biologically active 17β-estradiol. nih.govoup.comwikipedia.org The rate of this cleavage, along with the rate of absorption, dictates the timing and duration of the estrogenic effect. nih.gov

Table 1: Comparison of Estradiol and Selected C17β Esters This table is interactive. You can sort and filter the data.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Ester Chain Length (Carbons) |

|---|---|---|---|

| Estradiol | C₁₈H₂₄O₂ | 272.38 | 0 |

| Estradiol Acetate | C₂₀H₂₆O₃ | 314.42 | 2 |

| This compound | C₂₂H₃₀O₃ | 342.47 nih.gov | 4 |

| Estradiol Valerate | C₂₃H₃₂O₃ | 356.50 | 5 |

Significance as a Synthetic Steroid Derivative in Endocrine Research Models

This compound serves as a significant tool in endocrine research due to its nature as a synthetic steroid derivative. biosynth.comcymitquimica.com Anabolic-androgenic steroids are synthetic versions of testosterone, and similarly, this compound is a synthetic version of estradiol designed for research applications. ous-research.nonih.gov Its primary utility lies in its function as a prodrug that delivers estradiol in a sustained manner. nih.gov This allows researchers to maintain stable, elevated levels of the active hormone over a predictable period, which is crucial for studying the time-dependent effects of estrogen on gene expression, cellular proliferation, and physiological responses in animal models. nih.gov

The use of a synthetic ester like this compound provides a level of control that is difficult to achieve with direct administration of estradiol, which is metabolized and cleared very quickly. wikipedia.org This controlled release is invaluable for investigating the mechanisms of hormone action, from receptor binding and activation to downstream signaling pathways. wikipedia.org Furthermore, compounds like this compound are used as chemical intermediates or building blocks for creating more complex molecules in medicinal chemistry. biosynth.comcymitquimica.com

An additional layer of complexity in its research application is the fate of the butyrate moiety after it is cleaved from the estradiol molecule. Butyrate itself is a short-chain fatty acid with known biological activities. Research has shown that butyrate can influence the expression of estrogen-metabolizing enzymes, such as 17β-hydroxysteroid dehydrogenase, and can even modulate estrogen receptor activity independently. nih.govscielo.brnih.gov This means that in research models, the observed effects could potentially be a combination of the sustained estradiol exposure and the secondary effects of the released butyrate, a factor that must be considered in experimental design.

Table 2: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] butanoate | nih.gov |

| CAS Number | 18069-79-9 | nih.gov |

| Molecular Formula | C₂₂H₃₀O₃ | nih.gov |

| Molecular Weight | 342.47 g/mol | nih.gov |

| Synonyms | Estradiol Butyrate, Estra-1,3,5(10)-triene-3,17β-diol 17-butanoate | nih.govcymitquimica.com |

Evolution of Academic Inquiry into Estradiol Esters and their Biological Relevance

The academic and scientific understanding of estradiol esters has evolved significantly over the past century. The inquiry began in the 1930s with the chemical synthesis of the first estradiol esters, such as estradiol benzoate (B1203000), which was introduced for medical use in 1933. wikipedia.org The primary goal during this era was purely pharmacological: to create "long-acting" estrogens that could overcome the poor oral bioavailability and rapid metabolism of native estradiol, thus requiring less frequent administration. wikipedia.orgresearchgate.net This led to the development of a range of esters with varying chain lengths, allowing for different durations of action to suit various therapeutic needs. nih.govwikipedia.org

A paradigm shift occurred with the discovery that fatty acid esters of estradiol are not just synthetic creations but also occur naturally in the body. oup.comresearchgate.net Researchers found that tissues can biosynthetically produce long-chain fatty acid esters of estradiol, such as estradiol stearate (B1226849) and oleate. nih.govresearchgate.net These endogenous esters were found to be sequestered in fatty tissues, such as adipose tissue and the adrenal glands, effectively creating a storage reservoir of the hormone. nih.govoup.com This discovery transformed the scientific view of estradiol esters from being solely man-made prodrugs to also being part of a natural, physiological mechanism for hormone homeostasis. oup.com It is theorized that these tissue reservoirs can release active estradiol through hydrolysis by esterases when circulating levels of the free hormone are low. oup.compsu.edu

This evolution in understanding has reinvigorated academic inquiry into the biological relevance of esterification. The study of specific synthetic esters like this compound continues in research to model and understand the fundamental processes of hormone release, action, and metabolism that are governed by both synthetic and endogenous ester compounds. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-3-4-21(24)25-20-10-9-19-18-7-5-14-13-15(23)6-8-16(14)17(18)11-12-22(19,20)2/h6,8,13,17-20,23H,3-5,7,9-12H2,1-2H3/t17-,18-,19+,20+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKFWLKYSYKIKT-KOVVAJLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939375 | |

| Record name | 3-Hydroxyestra-1(10),2,4-trien-17-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18069-79-9 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18069-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol 17-butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018069799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyestra-1(10),2,4-trien-17-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL 17-BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/340308DJ8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic and Chemical Research Applications of Estradiol 17 Butyrate

Estradiol (B170435) 17-Butyrate as a Versatile Chemical Building Block

Estradiol 17-butyrate is recognized as a versatile building block in organic synthesis. cymitquimica.combiosynth.com Its rigid tetracyclic steroid core provides a defined three-dimensional scaffold upon which further chemical modifications can be made. The presence of a free phenolic hydroxyl group at the C3 position and an ester linkage at the C17 position offers two distinct reactive sites for chemical manipulation. This allows for the selective modification of the molecule to create a diverse array of derivatives.

The steroidal framework of this compound is a common motif in many biologically active molecules. Researchers can leverage this pre-existing structure to synthesize complex compounds with potential therapeutic applications. The butyrate (B1204436) ester at the C17 position can be hydrolyzed to reveal the secondary alcohol, which can then participate in a variety of chemical transformations, including oxidation, etherification, and further esterification with different acyl groups. This versatility allows for the systematic exploration of structure-activity relationships in the development of new chemical entities.

The applications of this compound as a building block extend to its use as a scaffold for creating libraries of related compounds. biosynth.com By systematically altering the substituents at the C3 and C17 positions, chemists can generate a multitude of analogs for screening in various research applications. This approach is particularly valuable in medicinal chemistry and materials science, where the discovery of molecules with specific properties is a primary objective.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 18069-79-9 |

| Molecular Formula | C22H30O3 |

| Molecular Weight | 342.47 g/mol |

| Melting Point | 162 °C |

| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] butanoate |

Data sourced from multiple chemical suppliers and databases. cymitquimica.combiosynth.comnih.gov

Methodologies for Organic Synthesis of this compound and Related Esters

The synthesis of this compound and other related estradiol esters can be achieved through several methodologies, primarily involving the selective esterification of the estradiol molecule.

A common approach is the direct acylation of estradiol. This involves reacting estradiol with an acylating agent, such as butyryl chloride or butyric anhydride, in the presence of a base. The challenge in this method lies in achieving regioselectivity, as estradiol possesses two hydroxyl groups at the C3 and C17 positions. The C17 hydroxyl group is a secondary alcohol and is generally more reactive than the phenolic C3 hydroxyl group, allowing for preferential esterification at the C17 position under controlled reaction conditions.

Enzymatic synthesis offers a highly regioselective alternative for the preparation of estradiol 17-monoesters. arkat-usa.org Lipases, for instance, have been successfully employed to catalyze the acylation of the C17-hydroxyl group of estradiol with high specificity. arkat-usa.org This biocatalytic approach is advantageous as it often proceeds under mild reaction conditions and avoids the need for protecting groups, simplifying the synthetic process. Studies have shown that lipases like Candida rugosa lipase (B570770) can effectively produce 17-acyl esters of estradiol. arkat-usa.org

Another strategy involves a two-step process where estradiol is first converted to a 3,17-diester, followed by selective hydrolysis of the ester at the C3 position. google.com This method takes advantage of the greater lability of the phenolic ester compared to the secondary alkyl ester, allowing for its preferential cleavage to yield the desired 17-monoester.

The synthesis of more complex estradiol esters, such as those with modifications at other positions of the steroid nucleus, often requires multi-step synthetic sequences. acs.orggoogle.com These may involve the use of protecting groups to shield reactive functionalities while other parts of the molecule are being modified. For example, the synthesis of 16α-substituted estradiol esters involves a series of reactions including enol ether formation, reduction, and hydrolysis to introduce the desired functionality before esterification. acs.orggoogle.com

Utility as an Intermediate in Complex Compound Preparation

The role of this compound as an intermediate is crucial in the synthesis of more complex molecules. cymitquimica.combiosynth.com Its structure provides a foundational framework that can be elaborated upon to create a wide range of derivatives with tailored properties.

One significant application is in the preparation of other estradiol esters. By hydrolyzing the butyrate group, the resulting estradiol can be re-esterified with a variety of carboxylic acids to produce a library of estradiol esters with different chain lengths and functionalities. This allows for a systematic investigation of how the ester group influences the chemical and physical properties of the molecule.

Furthermore, this compound can serve as a precursor for the synthesis of estradiol derivatives with modifications on the steroid nucleus. The existing functional groups can direct or be protected during reactions that introduce new substituents or alter the stereochemistry at various positions. For instance, the synthesis of biotinylated estradiol derivatives, used as probes in biochemical assays, can start from a protected estradiol intermediate. nih.gov

The synthesis of estradiol analogs with altered ring structures or additional functional groups often utilizes intermediates derived from estradiol or its esters. nih.gov These complex synthetic routes may involve multiple steps of protection, functional group interconversion, and bond formation, where the estradiol scaffold serves as the core structural element. For example, the preparation of estetrol (B1671307) intermediates can begin with the protection of the hydroxyl group of estrone (B1671321), a closely related steroid. google.com

The versatility of this compound and related esters as intermediates is a testament to the rich chemistry of the steroid nucleus and the ongoing interest in developing novel molecules based on this privileged scaffold.

Pharmacokinetic and Metabolic Research of Estradiol 17 Butyrate

Prodrug Conversion Mechanisms to Endogenous Estradiol (B170435)

Estradiol 17-butyrate functions as a prodrug, meaning it is an inactive compound that is converted into its active form, estradiol, within the body. This bioactivation is a critical step for its therapeutic efficacy.

Enzymatic Hydrolysis of the Butyrate (B1204436) Ester Moiety

The primary mechanism for the conversion of this compound to estradiol is through enzymatic hydrolysis. This chemical reaction involves the cleavage of the butyrate ester bond at the 17β-position of the estradiol molecule. This process is catalyzed by enzymes known as esterases, which are widely distributed throughout the body. The hydrolysis releases the active estradiol and butyric acid. The lipophilic nature of estradiol esters like the 17-butyrate can protect them from rapid metabolic inactivation, allowing for a slower and more sustained release of the active hormone. nih.gov

Role of Specific Esterases in Bioactivation Pathways

While "nonspecific" esterases found in tissues and leukocytes are known to hydrolyze short-chain esters of various steroid hormones, the specific enzymes responsible for the hydrolysis of this compound are a subject of ongoing research. oup.com Studies on other estradiol esters suggest that carboxylesterases (CES) play a significant role in the hydrolysis of ester-containing drugs. researchgate.net Human liver, for instance, contains major carboxylesterases like CES1 and CES2 that are crucial for the metabolism of such compounds. researchgate.net Research has shown that 17β-estradiol can even influence the expression of these carboxylesterases, suggesting a complex interplay between the hormone and its metabolic enzymes. nih.gov Although direct studies pinpointing the exact esterases for this compound are limited, it is highly probable that these same families of enzymes are involved in its bioactivation.

Absorption, Distribution, and Disposition Research

The way this compound is absorbed, distributed to various tissues, and ultimately eliminated from the body is a key area of pharmacokinetic research.

Systemic Bioavailability Studies of Estradiol Esters in Animal Models

Animal models are crucial for understanding the bioavailability of estradiol esters. Studies in rats have shown that the oral bioavailability of estradiol itself is quite low. inchem.org However, esterification, as with estradiol 17-stearate (a similar long-chain ester), can lead to a stronger estrogenic effect when administered orally compared to estradiol. nih.gov This suggests that the lipophilic nature of the ester may facilitate a slower, more sustained absorption, potentially through lymphatic circulation, thereby partially bypassing the extensive first-pass metabolism in the liver that significantly reduces the bioavailability of oral estradiol. nih.gov

In one study with female Wistar rats, the distribution of estradiol was measured after intravenous and intragastric administration. inchem.org The concentration of estradiol in the liver was found to be 20 times higher after intragastric administration compared to intravenous administration for equivalent plasma concentrations, highlighting the significant pre-hepatic metabolism. inchem.org

| Animal Model | Estradiol Ester | Key Findings |

| Juvenile Sprague-Dawley female rats | Estradiol-17-stearate | Orally administered estradiol-17-stearate showed a stronger uterotrophic response compared to estradiol at the same dosage, suggesting enhanced oral bioavailability or a more sustained effect. nih.gov |

| Female Wistar rats | Estradiol | Intragastric administration led to significantly higher liver concentrations of estradiol compared to intravenous administration, indicating extensive first-pass metabolism. inchem.org |

Factors Influencing Distribution to Target Tissues

Once absorbed, the distribution of estradiol released from this compound to target tissues is influenced by several factors. A significant portion of circulating estradiol binds to sex hormone-binding globulin (SHBG) and, to a lesser extent, albumin. inchem.org This binding affects its availability to target tissues. The lipophilicity of the ester prodrug itself can also influence its initial distribution.

Research on estradiol-17-fatty acid esters has shown that despite being bound to lipoproteins in the blood, they can still effectively reach target tissues like the brain, pituitary, and liver. nih.gov This suggests that the ester form may have unique transport mechanisms or that its gradual hydrolysis in circulation provides a steady supply of free estradiol to various organs. nih.gov

Biotransformation Pathways and Enzyme Systems

After its conversion to estradiol, the hormone undergoes further metabolism, primarily in the liver, to be inactivated and excreted. pharmgkb.org

The major biotransformation pathways for estradiol involve oxidation. The primary routes are 2- and 4-hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4. inchem.orgpharmgkb.org Another significant pathway is the 16α-hydroxylation, also catalyzed by CYP enzymes. inchem.org These hydroxylated metabolites can then be further converted to methoxy (B1213986) metabolites by catechol-O-methyltransferase (COMT). pharmgkb.org

Following hydroxylation and methylation, estradiol and its metabolites undergo conjugation reactions, primarily sulfation by sulfotransferases (SULTs) and glucuronidation by glucuronyltransferases (UGTs), to increase their water solubility and facilitate their excretion in the urine. pharmgkb.orgdrugbank.com The gut microbiota can also play a role in estrogen metabolism, with some bacteria possessing enzymes like β-glucuronidase that can deconjugate estrogen metabolites, allowing for their reabsorption in a process known as enterohepatic circulation. frontiersin.org

Hepatic and Extrahepatic Metabolism of Estradiol Metabolites

The metabolism of estradiol, the active component released from this compound, is not confined to the liver; it also occurs in various extrahepatic tissues. The liver is the primary site for the biotransformation of estrogens. pharmgkb.org Here, estradiol is extensively metabolized through processes like hydroxylation and conjugation. inchem.org This "first-pass" metabolism in the liver and intestines significantly reduces the bioavailability of orally administered estradiol. drugbank.comwikipedia.org

Extrahepatic metabolism is also significant, particularly in tissues that are targets for estrogen action, such as the breast, uterus, and ovaries. nih.gov This localized metabolism allows for tissue-specific regulation of estrogen activity. For instance, some extrahepatic tissues can convert circulating estrone (B1671321) sulfate (B86663) back into the more potent estradiol, contributing to local estrogenic effects. aacrjournals.org

Involvement of Cytochrome P450 Isoforms (e.g., CYP1A2, CYP1B1, CYP3A4) in Estradiol Metabolism

The initial and rate-limiting step in the oxidative metabolism of estradiol is hydroxylation, a reaction catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP). nih.gov Several CYP isoforms are involved in this process, with each exhibiting distinct regioselectivity and catalytic activity. nih.gov

CYP1A2 : This isoform is predominantly found in the liver and is a major player in the 2-hydroxylation of estradiol, a primary metabolic pathway. nih.govwikipedia.org

CYP1B1 : Highly expressed in estrogen target tissues like the breast and uterus, CYP1B1 specifically catalyzes the 4-hydroxylation of estradiol. nih.gov The resulting metabolite, 4-hydroxyestradiol, has been implicated in carcinogenesis due to its ability to generate reactive free radicals. nih.gov

CYP3A4 : This is another key hepatic enzyme involved in the 2-hydroxylation of estradiol. nih.govwikipedia.org

Table 1: Major Cytochrome P450 Isoforms in Estradiol Metabolism

| CYP Isoform | Primary Location | Major Metabolic Reaction |

|---|---|---|

| CYP1A2 | Liver | 2-hydroxylation of estradiol |

| CYP1B1 | Extrahepatic (breast, uterus) | 4-hydroxylation of estradiol |

| CYP3A4 | Liver | 2-hydroxylation of estradiol |

This table summarizes the primary roles of key CYP450 isoforms in the metabolism of estradiol.

Glucuronidation and Sulfation Pathways of Estradiol Metabolites

Following hydroxylation, estradiol and its metabolites undergo conjugation reactions, which are phase II metabolic processes that increase their water solubility and facilitate their excretion. The two main conjugation pathways are glucuronidation and sulfation. pharmgkb.org

Glucuronidation , catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, attaches a glucuronic acid moiety to estradiol. uab.edu This can occur at either the 3-hydroxyl or the 17β-hydroxyl group. researchgate.net Glucuronidated estrogens are less biologically active and are readily eliminated in urine and bile. uab.eduresearchgate.net

Sulfation is another critical conjugation pathway, mediated by sulfotransferase (SULT) enzymes. uab.edu This process primarily occurs at the 3-hydroxyl position of the steroid's A ring. researchgate.net Estrone sulfate is a major circulating estrogen conjugate and can act as a reservoir, being converted back to active estradiol in certain tissues by the enzyme steroid sulfatase. aacrjournals.org

Interconversion Dynamics between Estradiol and Estrone

Estradiol and estrone are metabolically interconvertible, a process that plays a pivotal role in regulating estrogenic activity. nih.gov Estradiol is the most potent endogenous estrogen, while estrone is significantly weaker. This interconversion is primarily catalyzed by the 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes. aacrjournals.orgnih.gov

The direction of this conversion varies depending on the tissue and its specific enzymatic makeup. In some tissues, the equilibrium favors the conversion of the less active estrone to the more potent estradiol, thereby amplifying the estrogenic signal locally. nih.govnih.gov Conversely, in other tissues, the oxidation of estradiol to estrone predominates, leading to a dampening of estrogenic effects. nih.govnih.gov The human placenta, for example, has demonstrated the capacity to convert estradiol to estrone. oup.com

Role of 17β-Hydroxysteroid Dehydrogenases (HSD17B1) in Estradiol Conversion

The 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes are key players in the final steps of sex steroid biosynthesis and metabolism. nih.gov At least five different isoenzymes of 17β-HSD have been identified, each with its own tissue-specific expression and substrate preference. nih.gov

17β-HSD type 1 (HSD17B1) is particularly important as it primarily catalyzes the conversion of the less potent estrone to the highly active estradiol. nih.govnih.gov This enzyme is found in the ovaries, placenta, and also in estrogen target tissues like the breast. nih.govtandfonline.com Its activity can therefore significantly influence both circulating and local concentrations of estradiol. nih.gov In contrast, 17β-HSD type 2 predominantly catalyzes the reverse reaction, the oxidation of estradiol to estrone, thereby inactivating the potent estrogen. aacrjournals.orgnih.gov

Table 2: Key 17β-HSD Isoforms in Estradiol and Estrone Interconversion

| 17β-HSD Isoform | Primary Function | Typical Location |

|---|---|---|

| Type 1 (HSD17B1) | Converts estrone to estradiol (activation) | Ovary, placenta, breast |

| Type 2 | Converts estradiol to estrone (inactivation) | Endometrium, placenta |

This table highlights the opposing roles of 17β-HSD type 1 and type 2 in regulating estradiol activity.

Elimination Kinetics and Excretion Routes of this compound Metabolites

Once metabolized, primarily in the liver, the water-soluble conjugates of estradiol and its metabolites are eliminated from the body. The primary route of excretion is via the urine, with a smaller fraction being excreted in the feces. drugbank.commdpi.com The half-life of estradiol can vary significantly depending on the route of administration, with oral preparations generally having a longer half-life due to the reservoir effect of conjugated metabolites. drugbank.comwikipedia.org Studies have shown that a significant portion of administered estradiol is excreted as glucuronide and sulfate conjugates. drugbank.comwikipedia.org The enterohepatic circulation, where conjugated estrogens excreted in the bile are deconjugated by gut bacteria and reabsorbed, can also influence the elimination kinetics. mdpi.com

Comparative Pharmacokinetic Analysis of this compound with Other Estradiol Esters (e.g., Estradiol Valerate (B167501), Estradiol Cypionate)

Different estradiol esters, such as estradiol valerate and estradiol cypionate, exhibit distinct pharmacokinetic profiles. These differences are largely attributable to the nature of the ester side chain, which influences the rate of hydrolysis and subsequent release of estradiol.

Following intramuscular injection, estradiol cypionate generally leads to a slower rise in plasma estradiol and estrone levels, with peak concentrations reached around 4 days post-injection. nih.gov In contrast, estradiol valerate and benzoate (B1203000) result in a more rapid increase, with peak levels observed at approximately 2 days. nih.gov The duration of elevated estrogen levels also varies, being longest for the cypionate ester (around 11 days), followed by the valerate (7-8 days), and then the benzoate (4-5 days). nih.gov

Oral administration of estradiol valerate results in pharmacokinetics that are very similar to micronized estradiol, as the ester is rapidly cleaved in the intestinal tract. hormonebalance.org The bioavailability of oral estradiol valerate is approximately 5%. hormonebalance.org Comparative studies have suggested that estradiol valerate may offer a more predictable pharmacokinetic profile compared to other esters. nih.govscispace.com

Table 3: Comparative Pharmacokinetics of Intramuscular Estradiol Esters (5 mg dose)

| Estradiol Ester | Time to Peak Plasma Levels (Estradiol & Estrone) | Duration of Elevated Estrogen Levels |

|---|---|---|

| Estradiol Cypionate | ~4 days | ~11 days |

| Estradiol Valerate | ~2 days | 7-8 days |

| Estradiol Benzoate | ~2 days | 4-5 days |

This table provides a comparative overview of the pharmacokinetic properties of different estradiol esters following intramuscular administration. nih.gov

Molecular Mechanisms of Action and Receptor Interactions of Estradiol 17 Butyrate Metabolites

Estrogen Receptor Binding and Activation Studies

The estrogenic activity of estradiol (B170435) 17-butyrate is principally mediated by its metabolite, 17β-estradiol, which binds to and activates nuclear estrogen receptors (ERs). These receptors, primarily ERα and ERβ, are ligand-activated transcription factors that regulate the expression of a wide array of genes.

The primary active metabolite, 17β-estradiol, exhibits high binding affinity for both ERα and ERβ. While it is often considered a non-selective endogenous ligand, its binding affinities and the subsequent biological responses can vary between the two receptor subtypes. The dissociation constant (Kd) is a measure of binding affinity, with a lower value indicating a stronger interaction. 17β-estradiol binds with high affinity to both receptors, serving as the foundational benchmark against which other estrogenic compounds are compared.

The relative binding affinity (RBA) of various estrogens is often expressed as a percentage of the binding of 17β-estradiol. While specific data for estradiol 17-butyrate's direct binding is scarce due to its nature as a prodrug, the binding characteristics of its active metabolite, 17β-estradiol, are well-documented.

| Compound | Target Receptor | Binding Affinity (Kd) | Relative Binding Affinity (RBA %) |

|---|---|---|---|

| 17β-estradiol | ERα | ~0.12 nM | 100% |

| 17β-estradiol | ERβ | ~0.15 nM | 100% |

| Estrone (B1671321) (E1) | ERα | ~0.45 nM | ~16% |

| Estriol (E3) | ERα | ~0.45 nM | ~13% |

Upon binding 17β-estradiol, the estrogen receptor undergoes a conformational change, dimerizes (forming ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers), and translocates to the nucleus. iiab.me This activated complex then binds to specific DNA sequences known as Estrogen-Responsive Elements (EREs) located in the promoter regions of target genes. iiab.me This binding initiates the recruitment of the transcriptional machinery, leading to the up- or down-regulation of gene expression. iiab.me

The butyrate (B1204436) metabolite may also play a role in this process. Studies have shown that butyrate can induce ERα transcriptional activity even in the absence of estrogen, suggesting it can modulate gene expression through mechanisms that may involve epigenetic modifications or interactions with other signaling pathways that cross-talk with the ER. nih.gov For instance, butyrate treatment in MCF-7 breast cancer cells has been shown to induce the recruitment of ERα to the promoter region of the pS2 gene, a classic estrogen-responsive gene. nih.gov

The transcriptional activity of estrogen receptors is governed by two key domains: Activation Function 1 (AF-1) and Activation Function 2 (AF-2).

AF-1: Located in the N-terminal region of the receptor, its activity is generally considered ligand-independent or constitutive, though it can be modulated by phosphorylation.

AF-2: Found in the C-terminal ligand-binding domain (LBD), its activity is strictly dependent on the binding of an agonist ligand, such as 17β-estradiol.

The binding of 17β-estradiol to the LBD induces a conformational change that creates a binding surface for co-activator proteins, which is the principal action of AF-2. Full transcriptional activation of the estrogen receptor typically requires a synergistic interplay between both AF-1 and AF-2. The nature of this synergy can be cell-type and promoter-specific, allowing for a wide range of tissue-specific responses to estrogens.

G Protein-Coupled Estrogen Receptor (GPER) Agonism and Non-Genomic Signaling

In addition to the classical nuclear receptor signaling, 17β-estradiol can elicit rapid, non-genomic effects. These actions are mediated by a subpopulation of estrogen receptors located at the cell membrane and by the G Protein-Coupled Estrogen Receptor (GPER), formerly known as GPR30.

Upon binding 17β-estradiol, GPER can rapidly activate intracellular signaling cascades, including:

Calcium Mobilization: Triggering the release of intracellular calcium stores.

cAMP Production: Stimulating the synthesis of cyclic AMP.

MAPK/ERK Pathway: Activating kinase signaling pathways that can influence cell proliferation and survival.

These non-genomic pathways can initiate cellular responses within seconds to minutes, much faster than the hours required for genomic signaling. Furthermore, these rapid signaling events can lead to the phosphorylation and modulation of nuclear ERs and their co-regulators, thereby creating a cross-talk between the non-genomic and genomic signaling arms of estrogen action.

Co-regulator Recruitment and Modulation of Gene Expression

The transcriptional output of the estrogen receptor is ultimately determined by the proteins it recruits to the promoter of target genes. These proteins, known as co-regulators, can be broadly classified as co-activators or co-repressors.

When an agonist like 17β-estradiol is bound, the ER adopts a conformation that favors the recruitment of co-activators. These proteins, such as those from the p160 family (e.g., SRC-1, SRC-2, SRC-3), often possess histone acetyltransferase (HAT) activity. HATs acetylate histone proteins, leading to a more relaxed chromatin structure that is permissive for transcription.

Conversely, in the absence of a ligand or in the presence of an antagonist, the ER may preferentially bind to co-repressors (e.g., NCoR, SMRT). These co-repressors recruit histone deacetylases (HDACs), which remove acetyl groups from histones, resulting in a condensed chromatin state and transcriptional repression.

Butyrate-Mediated Estrogen Receptor Alpha Activation Independent of Estrogen Stimulation

Recent research has uncovered a novel mechanism of action for butyrate, a key metabolite of this compound. Studies have demonstrated that butyrate can induce the activation of Estrogen Receptor Alpha (ERα) in a manner that is independent of the presence of estrogen. This ligand-independent activation has been observed at sub-therapeutic concentrations of butyrate, suggesting a complex, dose-dependent role in modulating estrogen receptor signaling. consensus.appnih.govscielo.br

The genomic basis for this activation was investigated using chromatin immunoprecipitation (ChIP) assays. These experiments revealed that treatment with 0.1 mM of sodium butyrate led to an estrogen-independent recruitment of ERα to the promoter region of the pS2 gene in MCF-7 cells. nih.govscielo.brnih.gov This finding is significant as it demonstrates that butyrate can facilitate the binding of ERα to its target DNA sequences, initiating transcription, without the need for estrogen to bind and activate the receptor. nih.govscielo.br The study also noted a loss of the nuclear receptor co-repressor (NCoR) at the pS2 promoter following butyrate treatment, which may contribute to the transcriptional activation. researchgate.netnih.gov

These findings highlight a previously unknown genomic mechanism by which butyrate regulates estrogen receptor activity, suggesting that low concentrations of this metabolite can mimic estrogenic effects on gene expression. nih.gov

Table 1: Effect of Sub-therapeutic Doses of Sodium Butyrate on Estrogen-Responsive Genes in MCF-7 Cells

| Concentration of Sodium Butyrate | Target Gene | Observed Effect on mRNA Expression | ERα Recruitment to pS2 Promoter | Reference |

|---|---|---|---|---|

| 0.1 mM - 0.2 mM | ESR1 (ERα) | Increased | - | researchgate.netnih.gov |

| 0.1 mM - 0.2 mM | TFF1 (pS2) | Increased | Increased | researchgate.netnih.gov |

| 0.1 mM - 0.2 mM | CSTD (Cathepsin D) | Increased | - | researchgate.netnih.gov |

Cross-Talk with Other Intracellular Signaling Pathways

The biological activities of this compound's metabolites, particularly butyrate, are not confined to direct interactions with estrogen receptors. Butyrate is a well-documented signaling molecule that engages in extensive cross-talk with multiple intracellular signaling pathways, primarily through two key mechanisms: histone deacetylase (HDAC) inhibition and activation of G-protein coupled receptors (GPCRs). mdpi.commdpi.com

HDAC Inhibition: Butyrate is a potent inhibitor of histone deacetylases (HDACs), specifically classes I and II. abcam.com HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure that represses gene transcription. researchgate.net By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes the chromatin structure and generally leads to increased gene expression. researchgate.net This epigenetic modification is a fundamental mechanism that allows butyrate to influence a wide array of cellular processes. mdpi.com For instance, the upregulation of cell cycle inhibitors like p21 and p27 in cancer cells is a known consequence of butyrate's HDAC inhibitory activity. mdpi.com However, the relationship is complex, as some studies have shown that butyrate-induced HDAC inhibition can also lead to histone deacetylation and gene down-regulation at specific gene promoters. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling: Butyrate also functions as a ligand for a subset of G-protein coupled receptors, notably GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2). mdpi.commdpi.com Upon binding to these receptors on the cell surface, butyrate can trigger various downstream signaling cascades. mdpi.com For example, activation of these GPCRs by butyrate has been shown to modulate pathways such as the p38 MAPK pathway, which can influence processes like apoptosis. mdpi.com This receptor-mediated signaling provides a distinct, non-genomic mechanism for butyrate to exert its effects and interact with other cellular communication networks. mdpi.com

Interaction with Major Signaling Networks: Through its dual action as an HDAC inhibitor and a GPCR ligand, butyrate intersects with numerous critical signaling pathways that regulate cell fate. Research has demonstrated that butyrate can influence:

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Butyrate has been shown to modulate Akt signaling, which can, in turn, affect the Bax/Bcl-2 ratio to promote apoptosis. mdpi.com

Wnt/β-catenin Pathway: Butyrate can impact the Wnt signaling pathway, which is crucial for cell differentiation and proliferation. mdpi.com

STAT3 and NF-κB Pathways: These pathways are key regulators of inflammation and immunity. Butyrate's anti-inflammatory effects are partly mediated through the inhibition of STAT3 and NF-κB signaling. mdpi.com

TGF-β Pathway: While direct links to butyrate are being explored, estrogen signaling in general is known to cross-talk with the Transforming Growth Factor-β (TGF-β) pathway, which is involved in cell growth, differentiation, and apoptosis. nih.gov This interaction between estrogen and TGF-β signaling involves mediators like Smad2/3 and ERα. nih.gov

This extensive network of interactions allows metabolites of this compound to influence a broader range of physiological processes than would be predicted from their estrogenic activity alone, encompassing epigenetic regulation, cell cycle control, apoptosis, and inflammation. mdpi.com

Table 2: Summary of Butyrate's Cross-Talk with Intracellular Signaling Pathways

| Primary Mechanism | Molecular Target | Key Signaling Pathway(s) Affected | Cellular Outcome | Reference |

|---|---|---|---|---|

| HDAC Inhibition | Histone Deacetylases (HDACs) | Gene Transcription Regulation | Epigenetic changes, cell cycle arrest, apoptosis | mdpi.comresearchgate.netnih.gov |

| GPCR Activation | GPR41, GPR43 | p38 MAPK, PI3K/Akt | Apoptosis, modulation of cell growth | mdpi.commdpi.com |

| Downstream Modulation | Akt, STAT3, NF-κB, β-catenin | PI3K/Akt, STAT3, NF-κB, Wnt | Regulation of inflammation, proliferation, differentiation | mdpi.com |

Biological and Physiological Effects of Estradiol 17 Butyrate in Advanced Research Models

Endocrine System Regulation and Homeostasis

Hypothalamic-Pituitary-Gonadal (HPG) Axis Modulation

The HPG axis governs reproductive function through a cascade of hormonal signals. tandfonline.com The hypothalamus releases gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). tandfonline.comnih.gov These gonadotropins then act on the gonads to promote the production of sex steroids, including estradiol (B170435). nih.gov

Estradiol, in turn, modulates this entire axis through feedback mechanisms. nih.govnih.gov A key mediator in this process is the neuropeptide kisspeptin (B8261505), which is essential for stimulating GnRH secretion. frontiersin.orgbioscientifica.com Estradiol influences kisspeptin neurons, thereby controlling the pulsatile release of GnRH and subsequent gonadotropin secretion. nih.govfrontiersin.org Research in animal models shows that gut microbiota and their metabolites, such as butyrate (B1204436), can also influence the HPG axis, suggesting a complex interaction between metabolic signals and reproductive hormone homeostasis. tandfonline.comfrontiersin.org For instance, certain short-chain fatty acids (SCFAs) derived from gut microbiota can regulate GnRH secretion, impacting LH, FSH, and estradiol levels. frontiersin.org

Table 1: Estradiol's Modulation of the HPG Axis

| Component | Action of Estradiol | Outcome |

|---|---|---|

| Hypothalamus (GnRH) | Modulates pulsatile release via kisspeptin neurons. nih.govfrontiersin.org | Regulates the frequency and amplitude of gonadotropin secretion. nih.gov |

| Pituitary (LH & FSH) | Exerts both positive and negative feedback on secretion. nih.gov | Controls follicular development and ovulation. mdpi.com |

| Kisspeptin Neurons | Regulates Kiss1 gene expression differently in various hypothalamic regions. frontiersin.orgmdpi.com | Mediates both negative and positive feedback loops of estradiol. mdpi.com |

| Gonads | Stimulated indirectly via LH and FSH. | Promotes folliculogenesis and its own production. mdpi.com |

Neurobiological Research and Central Nervous System Modulation

Beyond its reproductive role, estradiol significantly modulates the central nervous system, exhibiting neuroprotective and regulatory functions.

Neuroprotective Properties and Mechanisms against Oxidative Stress

Research has firmly established that 17β-estradiol possesses potent neuroprotective properties against oxidative stress, a key factor in neurodegenerative diseases. nih.govnih.gov Studies using various models of neuronal damage, including exposure to glutamate (B1630785) and amyloid-beta protein, show that estradiol can prevent cell death by mitigating intracellular peroxide accumulation. nih.govmdpi.com

The primary mechanism for this antioxidant activity is independent of classical estrogen receptor activation and is instead attributed to the chemical structure of the estradiol molecule, specifically the hydroxyl group on the A ring. nih.gov Furthermore, estradiol can upregulate the Nrf2/HO-1 antioxidant pathway, which enhances the expression of cytoprotective enzymes and restores glutathione (B108866) (GSH) homeostasis, thereby reducing levels of reactive oxygen species (ROS). nih.govmdpi.com

Table 2: Neuroprotective Mechanisms of Estradiol against Oxidative Stress

| Mechanism | Description | Key Proteins/Molecules Involved |

|---|---|---|

| Direct Antioxidant Activity | Scavenges free radicals, preventing peroxide accumulation. nih.gov | Phenolic A-ring hydroxyl group. nih.gov |

| Regulation of Antioxidant Pathways | Upregulates the expression of key antioxidant and cytoprotective genes. nih.govmdpi.com | Nrf2, HO-1, GSH. nih.govmdpi.com |

| Mitochondrial Protection | Augments mitochondrial DNA-encoded mRNAs and reduces mitochondrial disruption. nih.govmdpi.com | ATP synthase, COVII. nih.gov |

| Anti-apoptotic Regulation | Modulates the expression of proteins involved in programmed cell death. nih.govmdpi.com | Bax (downregulated), Bcl-2 (upregulated), Caspase-3 (inhibited). nih.govmdpi.com |

Attenuation of Neuroinflammation and Glial Cell Polarization

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a hallmark of many central nervous system injuries and diseases. mdpi.commdpi.com Estradiol has been shown to be a powerful modulator of this process. nih.govnih.gov

In models of brain injury and inflammation, estradiol treatment profoundly suppresses microglia activation. nih.govnih.gov It promotes the polarization of microglia from a pro-inflammatory "M1" phenotype to an anti-inflammatory and reparative "M2" phenotype. nih.gov This shift is characterized by a decrease in the expression of M1 markers (like iNOS and CD64) and pro-inflammatory cytokines (such as TNF-α and IL-1β) and an increase in M2 markers and anti-inflammatory factors (like TGF-β and IGF-1). nih.govnih.gov This effect may be mediated directly through estrogen receptors on glial cells. mdpi.comnih.gov

Interestingly, butyrate, the other component of the parent compound, is also a known anti-inflammatory agent. oaepublish.com As a histone deacetylase (HDAC) inhibitor, butyrate can modulate immune cell function, inhibit pro-inflammatory cytokine production, and influence microglia activity, suggesting a potential complementary role in reducing neuroinflammation. oaepublish.com

Modulation of Neurotransmitter Systems (Serotonin, Dopamine (B1211576), Glutamate, Norepinephrine)

Estradiol plays a crucial role in modulating key neurotransmitter systems that are fundamental to mood, cognition, and behavior. nih.govnih.govfrontiersin.org

Serotonin (B10506) (5-HT): Estradiol influences the serotonin system in multiple ways. It can modulate the expression of tryptophan hydroxylase (the rate-limiting enzyme in serotonin synthesis) and the serotonin reuptake transporter (SERT), which clears serotonin from the synapse. nih.govresearchgate.net Studies in ovariectomized rodents show that estradiol replacement can increase SERT expression and binding density, thereby affecting serotonin neurotransmission. nih.gov It also selectively increases the density of serotonin receptors in brain regions rich in estrogen receptors, such as the hypothalamus and amygdala. frontiersin.org

Dopamine (DA): Estradiol has a broad regulatory influence on the dopamine system. frontiersin.org It can affect dopamine receptor (D1 and D2) activity, and clinical studies have noted that fluctuations in these receptors correspond to changes in estrogen levels during the menstrual cycle. frontiersin.org

Glutamate: Estradiol has been shown to have protective effects within the glutamate system. In research models, ovariectomy led to a decrease in glutamatergic neurons, a change that was reversed by estrogen administration. nih.gov By regulating glutamate signaling, estradiol can protect against excitotoxicity, a process where excessive glutamate receptor stimulation leads to neuronal damage. mdpi.com

Norepinephrine (B1679862) (NE): Estrogen receptors are expressed in norepinephrine neurons that project to critical brain regions for emotional regulation, including the hypothalamus. frontiersin.org Estradiol can enhance the activity of tyrosine hydroxylase, a key enzyme in the synthesis of norepinephrine, suggesting a direct role in modulating this neurotransmitter system. frontiersin.org

Table 3: Estradiol's Modulation of Major Neurotransmitter Systems

| Neurotransmitter System | Effect of Estradiol |

|---|---|

| Serotonin | Modulates expression of SERT and serotonin receptors (e.g., 5-HT1A, 5-HT2A). nih.govfrontiersin.orgresearchgate.net |

| Dopamine | Influences D1 and D2 receptor activity. frontiersin.org |

| Glutamate | Reverses the decline in glutamatergic neurons observed after hormone deprivation. nih.gov |

| Norepinephrine | Enhances the activity of tyrosine hydroxylase, the key synthesis enzyme. frontiersin.org |

Research into Cognitive Function and Memory Formation Enhancement

The influence of estrogens on cognitive processes, including learning and memory, is a subject of intense investigation. While direct studies on estradiol 17-butyrate's specific effects on cognition are limited, research on its constituent components, estradiol and butyrate, provides a foundational understanding of its potential mechanisms.

17β-estradiol (E2) has been shown to enhance memory retention in rodents in tasks related to spatial memory and object recognition. nih.govnih.gov It is known to influence synaptic plasticity in the hippocampus, a brain region critical for memory formation. nih.govwpmucdn.com E2 can modulate the expression of genes and proteins involved in neuronal signaling and structure, contributing to its effects on cognition. nih.govwpmucdn.com The hormone can also influence the levels of neurotransmitters and their receptors, further impacting brain function. mdpi.com

Butyrate, a short-chain fatty acid, is also implicated in processes relevant to cognitive function. It is known to be a histone deacetylase (HDAC) inhibitor. tandfonline.com Histone acetylation is an epigenetic mechanism that plays a crucial role in gene expression related to memory formation. tandfonline.comtandfonline.com By inhibiting HDACs, butyrate can lead to increased histone acetylation, which is associated with enhanced long-term memory. tandfonline.com Studies have shown that HDAC inhibitors can improve performance in various memory tasks in rodents. tandfonline.com

Given these individual actions, it is hypothesized that this compound could potentially exert synergistic or additive effects on cognitive function and memory. The estradiol component could directly influence neuronal plasticity and signaling, while the butyrate component could enhance the genetic and epigenetic landscape conducive to memory consolidation. However, further research using this compound in appropriate animal models is necessary to validate this hypothesis and elucidate the specific mechanisms involved.

Cancer Research Applications

The dual nature of this compound, combining an estrogenic component with a histone deacetylase inhibitor, makes it a compound of interest in cancer research, particularly in hormone-dependent cancers like colorectal and breast cancer.

Studies in Colorectal Cancer Pathogenesis

Epidemiological evidence suggests a lower incidence of colorectal cancer (CRC) in premenopausal women and postmenopausal women on hormone replacement therapy, pointing to a protective role for estrogens. bioscientifica.com The local production and action of estrogens within the colon are therefore of significant research interest.

Research has shown that butyrate can significantly upregulate the expression of 17β-hydroxysteroid dehydrogenase 1 (HSD17B1) in colorectal cancer cells. nih.gov HSD17B1 is a key enzyme that converts the weaker estrogen, estrone (B1671321) (E1), into the more potent 17β-estradiol (E2). nih.govnih.gov This increased conversion of E1 to E2 within the colorectal tissue could enhance the local estrogenic signaling, potentially contributing to the protective effects observed. nih.gov Studies using colorectal cancer cell lines such as HT29 and SW707 have demonstrated that treatment with sodium butyrate leads to increased HSD17B1 protein levels and a corresponding increase in the conversion of estrone to estradiol. nih.gov

The effects of estrogens in colorectal cancer are mediated by two main estrogen receptor (ER) subtypes: ERα and ERβ. aacrjournals.orgnih.gov These receptors have distinct and sometimes opposing roles in the development and progression of the disease.

ERβ is the predominant estrogen receptor in the normal colonic epithelium. aacrjournals.orgnih.govfrontiersin.org Its expression tends to decrease as colorectal cancer progresses, suggesting a tumor-suppressive role. aacrjournals.orgnih.govnih.gov Higher levels of ERβ in CRC tissues are associated with increased levels of anti-tumor proteins. nih.gov In contrast, ERα is expressed at much lower levels in the normal colon but its expression may act as a tumor promoter in the early stages of colorectal cancer. nih.govaacrjournals.org The differential expression and function of these ER subtypes highlight the complexity of estrogen signaling in the colon and suggest that therapies targeting specific ER subtypes could be a promising avenue for CRC prevention and treatment.

Investigations in Breast Cancer Cell Signaling

In breast cancer research, the interplay between estrogen signaling and other cellular pathways is a major focus. The MCF-7 breast cancer cell line, which is estrogen receptor-positive (ER+), is a widely used model to study these interactions. nih.govfrontiersin.org

Recent studies have revealed a novel mechanism by which butyrate can influence estrogen receptor signaling. scielo.brnih.govnih.gov In MCF-7 cells, sub-therapeutic doses of sodium butyrate have been shown to increase the transcriptional activity of estrogen receptor alpha (ERα) even in the absence of estrogen. scielo.brnih.gov This estrogen-independent activation of ERα leads to the increased expression of estrogen-responsive genes such as pS2 and Cathepsin D. scielo.brnih.gov

Impact on Cell Migration and Transcriptional Activity

The regulation of cell migration and gene expression is fundamental to numerous physiological and pathological processes. Both 17β-estradiol and butyrate are known to be potent modulators of these activities through various mechanisms.

17β-Estradiol primarily exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon activation, these receptors can directly bind to DNA sequences known as estrogen response elements (EREs) or interact with other transcription factors to regulate the expression of target genes, thereby influencing a wide array of cellular functions, including migration.

Butyrate , a short-chain fatty acid, is well-documented as a histone deacetylase (HDAC) inhibitor. mdpi.com By inhibiting HDACs, butyrate promotes histone acetylation, leading to a more open chromatin structure that can alter the transcriptional activity of numerous genes. mdpi.com Research in MCF-7 breast cancer cells has shown that sub-therapeutic doses of sodium butyrate can increase the transcription of estrogen-responsive genes like ESR1 and TFF1. researchgate.netscielo.brnih.gov Intriguingly, this occurs via an estrogen-independent recruitment of ERα to gene promoters. researchgate.netscielo.brnih.gov These low doses of butyrate were also observed to enhance cell migration in wound-healing assays with these cells. researchgate.netscielo.brnih.gov

The combined delivery of estradiol and butyrate via this compound could therefore trigger complex transcriptional and migratory responses, potentially involving both classical estrogen receptor activation by estradiol and HDAC inhibition by butyrate.

Table 1: Observed Effects of Butyrate on Transcriptional Activity and Cell Migration in MCF-7 Cells

| Compound | Model System | Finding | Implication | Citation |

| Sodium Butyrate (0.1 - 0.2 mM) | MCF-7 Breast Cancer Cells | Increased transcription of estrogen-responsive genes (ESR1, TFF1) | Ligand-independent activation of ERα-mediated transcription | researchgate.netscielo.brnih.gov |

| Sodium Butyrate (0.1 mM) | MCF-7 Breast Cancer Cells | Increased cell migration in wound-healing assay | Potential for low doses to promote migratory processes | researchgate.netscielo.brnih.gov |

| Sodium Butyrate (0.1 mM) | MCF-7 Breast Cancer Cells | Induces recruitment of ERα to the pS2 promoter | Provides a genomic mechanism for butyrate's effect on ER signaling | scielo.brnih.gov |

Metabolic and Adipose Tissue Regulation Studies

Metabolic homeostasis is tightly regulated by hormonal signals, with estrogens playing a critical role. The loss of estrogen, such as after menopause, is associated with a higher prevalence of metabolic syndrome, including obesity and insulin (B600854) resistance. nih.gov Both components of this compound have demonstrated significant effects on metabolism.

Effects on Energy Expenditure and Insulin Sensitivity in Estrogen Deficiency Models

Estrogen deficiency is known to reduce energy expenditure and insulin sensitivity. nih.govyoutube.com Studies in ovariectomized (OVX) rodents, a common model for estrogen deficiency, show that both 17β-estradiol and butyrate can counteract these metabolic disturbances.

17β-Estradiol replacement therapy in OVX models has been shown to increase energy expenditure and improve insulin sensitivity. youtube.comnih.gov It can normalize the insulin response to glucose and enhance glucose uptake in peripheral tissues like muscle and fat. youtube.com Central actions of estradiol in the hypothalamus have been shown to activate thermogenesis in brown adipose tissue (BAT), a key site for energy expenditure. nih.gov

Butyrate supplementation has also yielded impressive results in metabolic studies. Oral administration of sodium butyrate to OVX mice on a high-fat diet was found to increase whole-body energy expenditure and improve insulin sensitivity, preventing the development of obesity. nih.govnih.gov The mechanism is thought to be related to the promotion of mitochondrial function and biogenesis in skeletal muscle and brown fat. nih.govsigmaaldrich.com Interestingly, butyrate was found to induce the expression of ERα in the muscle of OVX mice, suggesting a potential interplay between the two signaling pathways. nih.gov

Regulation of Adipose Tissue Health and Estrogen Receptor Ratios

Adipose tissue is not merely a site for energy storage but also a dynamic endocrine organ. The balance of estrogen receptors, ERα and ERβ, within adipose tissue is crucial for its proper function.

Research has shown that the metabolic actions of these two receptors are often opposing. nih.gov Activation of ERα is generally associated with protection against adiposity and improved metabolic health, whereas ERβ signaling has been hypothesized to promote obesity. nih.gov In postmenopausal women, treatment with 17β-estradiol was found to increase the ERα-to-ERβ ratio in white adipose tissue (WAT), a change correlated with improved insulin sensitivity in the tissue. nih.gov

The butyrate component may also contribute to adipose tissue health. In OVX mouse models, sodium butyrate administration reduced body fat content and lipid deposition in adipose tissue. nih.gov Given that butyrate can induce ERα expression in muscle, it raises the possibility of similar effects in adipose tissue, which could synergize with the effects of estradiol. nih.gov

Table 2: Effects of 17β-Estradiol and Butyrate on Metabolic Parameters in Estrogen Deficiency Models

| Compound | Model System | Key Finding | Citation |

| 17β-Estradiol | Ovariectomized (OVX) Rodents | Increases energy expenditure and thermogenesis in brown adipose tissue. | nih.gov |

| 17β-Estradiol | Postmenopausal Women | Increases the ERα/ERβ ratio in adipose tissue, improving insulin sensitivity. | nih.gov |

| Sodium Butyrate | OVX Mice (High-Fat Diet) | Increases energy expenditure, improves insulin sensitivity, and reduces body fat. | nih.gov |

| Sodium Butyrate | OVX Mice | Induces ERα expression in skeletal muscle. | nih.gov |

Bone Metabolism Research: Mechanisms of Bone Resorption Inhibition

Estrogen is a critical regulator of bone homeostasis, and its deficiency leads to osteoporosis, a condition characterized by increased bone resorption by osteoclasts. frontiersin.org Both 17β-estradiol and butyrate appear to protect against bone loss through distinct but potentially complementary mechanisms.

17β-Estradiol directly inhibits bone resorption by acting on bone cells. It is known to induce apoptosis (programmed cell death) in bone-resorbing osteoclasts, an effect mediated through the estrogen receptor. nih.gov Furthermore, estradiol can suppress the formation of new osteoclasts by downregulating the expression of key factors required for their differentiation, such as RANKL. oup.com

Butyrate has emerged as a significant modulator of bone health, primarily through its effects on the immune system and its direct action on bone cells. In OVX mouse models, butyrate has been shown to prevent bone loss by inhibiting osteoclast differentiation and bone resorption. oup.comjci.org One proposed mechanism is that butyrate induces a metabolic shift in osteoclast precursors that inhibits their development. jci.orgnih.gov Additionally, butyrate can promote the differentiation of regulatory T-cells (Tregs), which are known to suppress osteoclast formation and stimulate bone formation. frontiersin.orgnih.gov This immunomodulatory effect is particularly relevant as estrogen deficiency is linked to pro-inflammatory changes that can drive bone loss. nih.gov

Therefore, this compound could offer a dual-pronged approach to inhibiting bone resorption: a direct, anti-resorptive and pro-apoptotic effect on osteoclasts from the estradiol component, and an indirect, anti-resorptive effect from the butyrate component, potentially mediated by metabolic reprogramming of osteoclast precursors and immunomodulation. nih.govjci.org

Advanced Research Methodologies and Analytical Techniques for Estradiol 17 Butyrate Studies

Chromatographic and Spectroscopic Methods for Quantification and Characterization

Chromatographic and spectroscopic methods are the cornerstone of modern steroid analysis, providing robust and reliable quantification. These techniques are essential for distinguishing between structurally similar steroids and their metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly specific method for the analysis of steroid hormones like estradiol (B170435) and its esters. For a compound like Estradiol 17-butyrate to be amenable to GC analysis, it typically requires a derivatization step to increase its volatility and thermal stability. This process involves chemically modifying the molecule, for instance, by creating silyl (B83357) ether or perfluoroacyl ester derivatives.

A common approach involves the formation of a mixed derivative, such as a trimethylsilyl (B98337) (TMS) ether at the 3-hydroxyl group and a heptafluorobutyrate (HFB) ester at the 17-position, although for this compound, the 17-position is already esterified. nih.govresearchgate.net The butyrate (B1204436) group may be retained, or the estradiol could be hydrolyzed back to its parent form and then derivatized. The derivatization enhances the analytical properties of the steroid for GC-MS analysis. nih.govresearchgate.net

GC-MS offers excellent specificity, and when combined with techniques like selected ion monitoring (SIM), it allows for the sensitive detection of target analytes even in complex biological matrices. rsc.org The precision of GC-MS methods for estradiol analysis is comparable to other advanced techniques, and its high specificity makes it a valuable tool for obtaining accurate concentration measurements, which can be significantly more reliable than some routine immunoassays, especially at lower concentrations. nih.govresearchgate.net

Table 1: GC-MS Derivatization Agents for Steroid Analysis

| Derivatization Agent | Target Functional Group | Resulting Derivative | Purpose |

|---|---|---|---|

| Trimethylsilyl (TMS) ethers | Hydroxyl groups | TMS-ether | Increases volatility and thermal stability |

| Heptafluorobutyrate (HFB) esters | Hydroxyl groups | HFB-ester | Increases volatility and enhances detection |

| Isobutyl chloroformate (isoBCF) | Phenolic hydroxyl groups | Isobutyloxycarbonyl derivative | Protects the phenolic group and improves chromatographic properties |

| Chlorodifluoroacetyl | Alcoholic hydroxyl groups | Chlorodifluoroacetyl derivative | Protects alcoholic hydroxyls and enhances detection |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a leading technique for the quantification of steroid hormones due to its exceptional sensitivity and specificity. This method is particularly well-suited for analyzing estradiol esters like this compound in biological fluids. LC-MS/MS can often analyze these compounds with minimal sample preparation and without the need for derivatization, although derivatization can be employed to further enhance sensitivity.

For instance, derivatization with dansyl chloride can significantly improve the ionization efficiency of estrogens, leading to lower limits of quantification (LOQ). researchgate.netnih.gov A sensitive LC-MS/MS method for 17β-estradiol, a related compound, achieved an LOQ of 2.5 pg/mL in rat serum using this approach. nih.gov The use of deuterium-labeled internal standards is crucial in LC-MS/MS to ensure accuracy by correcting for matrix effects and variations in sample processing. nih.gov

The high sensitivity of LC-MS/MS allows for the detection of very low concentrations of hormones, which is critical in many research applications. The precision and accuracy of these methods are typically very high, with intra- and inter-day assay precision often being better than 10%. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the analysis of steroid esters. It is often employed for the separation and quantification of these compounds in pharmaceutical formulations and biological samples. HPLC methods for estradiol and its esters typically utilize reversed-phase columns, such as C18, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. southern.eduresearchgate.net

Detection in HPLC is commonly achieved using ultraviolet (UV) or fluorescence detectors. For estrogens, fluorescence detection can offer enhanced sensitivity, especially after derivatization with a fluorescent tag like dansyl chloride. mdpi.com The development of an HPLC method with fluorescence detection for estradiol and its metabolites in serum and saliva demonstrates the utility of this approach for biological samples. mdpi.com

While HPLC with UV or fluorescence detection may not always match the sensitivity of LC-MS/MS, it remains a robust and reliable technique for many research applications. The method can be optimized to achieve good linearity, precision, and accuracy for the quantification of estradiol esters. researchgate.netresearchgate.net

Table 2: Comparison of Chromatographic Methods for Estradiol Ester Analysis

| Feature | GC-MS | LC-MS/MS | HPLC-UV/FLD |

|---|---|---|---|

| Principle | Separation in gaseous phase, mass-based detection | Separation in liquid phase, mass-based detection | Separation in liquid phase, UV or fluorescence detection |

| Derivatization | Often required | Can be used to enhance sensitivity | Can be used to enhance sensitivity (FLD) |

| Sensitivity | High | Very High | Moderate to High |

| Specificity | Very High | Very High | Good to High |

| Sample Throughput | Moderate | High | High |

The use of stable-isotope dilution analysis, in conjunction with mass spectrometry, is considered the gold standard for the accurate quantification of hormones. This technique involves adding a known amount of a stable-isotope labeled version of the analyte (e.g., deuterium (B1214612) or carbon-13 labeled this compound) to the sample at the beginning of the analytical process. nih.govresearchgate.net

This labeled internal standard behaves almost identically to the unlabeled analyte throughout extraction, purification, and analysis. By measuring the ratio of the unlabeled analyte to the labeled internal standard, it is possible to accurately determine the concentration of the analyte in the original sample, as any losses during sample preparation will affect both the analyte and the internal standard equally. nih.govresearchgate.net

The use of 2H- or 13C-labeled analogs helps to rule out interferences from potential isotope exchange that can sometimes be attributed to deuterated compounds. nih.govresearchgate.net This methodology provides high precision and accuracy, making it invaluable for pharmacokinetic studies and other research requiring precise quantitative data.

Immunoanalytical Techniques for this compound and Metabolite Detection

Immunoanalytical techniques are based on the highly specific binding between an antibody and an antigen. These methods are widely used for the detection and quantification of hormones and their metabolites due to their high sensitivity and potential for high throughput.

Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are two of the most common immunoassay formats used in steroid hormone analysis. Both are typically competitive assays where the hormone in the sample competes with a labeled hormone for a limited number of antibody binding sites.

In an RIA, the label is a radioisotope, and the amount of radioactivity is inversely proportional to the concentration of the hormone in the sample. ibl-america.comnih.gov RIA kits are available for the determination of 17β-estradiol in serum. ibl-america.commpbio.com

In an ELISA, the label is an enzyme that catalyzes a color-producing reaction. The intensity of the color is inversely proportional to the concentration of the hormone in the sample. arborassays.commedimabs.comneogen.comraybiotech.comsalimetrics.com ELISA kits are widely available for the measurement of estradiol in various biological fluids, including serum, plasma, and saliva. arborassays.commedimabs.comsalimetrics.com

The principle of a competitive ELISA for estradiol involves the following steps:

Standards or samples containing estradiol are added to a microplate pre-coated with an antibody.

An enzyme-conjugated estradiol is added, which competes with the estradiol in the sample for binding to the antibody.

After an incubation period, the plate is washed to remove any unbound components.

A substrate is added, which reacts with the bound enzyme to produce a color.

The intensity of the color is measured using a microplate reader, and the concentration of estradiol in the sample is determined by comparison to a standard curve. arborassays.commedimabs.com

While immunoassays are highly sensitive and suitable for screening large numbers of samples, they can sometimes be susceptible to cross-reactivity with other structurally related steroids, which can affect the accuracy of the results. nih.gov Therefore, it is often recommended to validate immunoassay results with a more specific method like GC-MS or LC-MS/MS, particularly in research settings that demand high accuracy.

Table 3: List of Compounds

Time-Resolved Fluoroimmunoassay for Hormonal Biomarker Assessment

Time-Resolved Fluoroimmunoassay (TR-FIA) stands as a highly sensitive method for the quantification of hormonal biomarkers. While direct TR-FIA protocols for this compound are not extensively documented in publicly available research, the methodology is well-established for measuring estradiol and its fatty acid esters. This technique would likely be adapted for this compound by developing specific antibodies that recognize the butyrate ester conjugate or by employing a hydrolysis step to measure the released estradiol.

The principle of TR-FIA involves the use of lanthanide chelates as fluorescent labels, which exhibit a long fluorescence decay time. This allows for temporal separation of the specific signal from the short-lived background fluorescence, thereby significantly enhancing the signal-to-noise ratio and improving detection sensitivity. For the analysis of estradiol esters, a common approach involves an initial extraction and separation of the esters from the unesterified estradiol, followed by saponification to hydrolyze the ester bond. The liberated estradiol is then quantified using a competitive TR-FIA. In such an assay, a known amount of labeled estradiol competes with the sample-derived estradiol for binding to a limited number of specific antibodies. The resulting fluorescence signal is inversely proportional to the concentration of estradiol in the sample.

| Parameter | Description |

| Principle | Competitive immunoassay using lanthanide chelate labels with long fluorescence decay times. |

| Sample Preparation | Extraction, separation of esterified and unesterified forms, followed by saponification to release estradiol. |